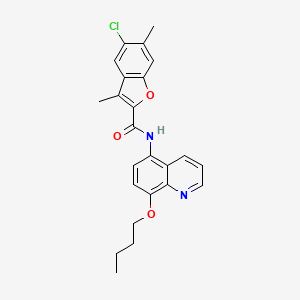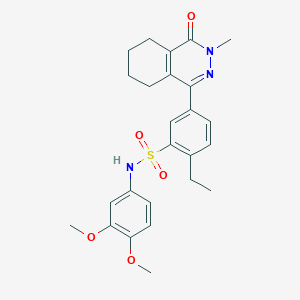
N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a quinoline moiety, a benzofuran ring, and a carboxamide group. Its unique structure imparts specific chemical and physical properties that make it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Butoxy Group: The butoxy group is introduced via an alkylation reaction, where the quinoline derivative is treated with butyl bromide in the presence of a base like potassium carbonate.
Synthesis of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Formation of the Carboxamide Group: The final step involves the coupling of the quinoline and benzofuran derivatives with a carboxamide group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and butoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline and benzofuran derivatives.
科学研究应用
N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the benzofuran ring can interact with cellular membranes, disrupting their integrity and leading to cell death.
相似化合物的比较
Similar Compounds
- N-(8-butoxyquinolin-5-yl)-2-diethylamino-acetamide
- N-(8-butoxyquinolin-5-yl)-glycine
Uniqueness
N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of both the quinoline and benzofuran moieties, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities, making it a valuable compound for various applications.
属性
分子式 |
C24H23ClN2O3 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC 名称 |
N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-4-5-11-29-20-9-8-19(16-7-6-10-26-22(16)20)27-24(28)23-15(3)17-13-18(25)14(2)12-21(17)30-23/h6-10,12-13H,4-5,11H2,1-3H3,(H,27,28) |
InChI 键 |
YYPXFSIWNATFIS-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313062.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone](/img/structure/B11313066.png)
![2-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11313077.png)
![2-Acetyl-4-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313085.png)
![N-benzyl-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11313087.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11313104.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11313106.png)
![2-{2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11313108.png)
![3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11313116.png)
![2-{[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11313118.png)
![2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313122.png)

![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-isoleucine](/img/structure/B11313126.png)
![N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11313130.png)
